1-[(2,3-Dimethoxyphenyl)methyl]piperidine-3-carbohydrazide
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Overview
Description
1-[(2,3-Dimethoxyphenyl)methyl]piperidine-3-carbohydrazide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
The synthesis of 1-[(2,3-Dimethoxyphenyl)methyl]piperidine-3-carbohydrazide involves several steps. The starting material, 1-[(2,3-Dimethoxyphenyl)methyl]piperidine, can be synthesized through a series of reactions involving the appropriate piperidine and 2,3-dimethoxybenzyl chloride . The reaction conditions typically include the use of solvents like dichloromethane and catalysts such as triethylamine. The final step involves the reaction of the intermediate with carbohydrazide under reflux conditions to yield the desired compound .
Chemical Reactions Analysis
1-[(2,3-Dimethoxyphenyl)methyl]piperidine-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
1-[(2,3-Dimethoxyphenyl)methyl]piperidine-3-carbohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2,3-Dimethoxyphenyl)methyl]piperidine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-[(2,3-Dimethoxyphenyl)methyl]piperidine-3-carbohydrazide can be compared with other piperidine derivatives, such as:
1-[(2,3-Dimethoxyphenyl)methyl]piperidine: This compound is a precursor in the synthesis of the carbohydrazide derivative and shares similar structural features.
Piperidinones: These compounds contain a piperidine ring with a ketone functional group and have different chemical properties and applications.
Spiropiperidines: These compounds have a spirocyclic structure involving the piperidine ring and exhibit unique biological activities.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties.
Properties
IUPAC Name |
1-[(2,3-dimethoxyphenyl)methyl]piperidine-3-carbohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3/c1-20-13-7-3-5-11(14(13)21-2)9-18-8-4-6-12(10-18)15(19)17-16/h3,5,7,12H,4,6,8-10,16H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTITYVMLUHZWED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CN2CCCC(C2)C(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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